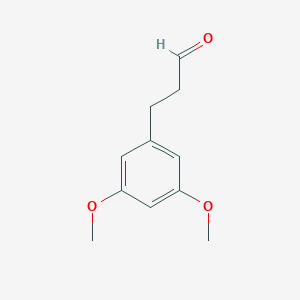

3-(3,5-Dimethoxyphenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRABTKCQMZEQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437163 | |

| Record name | 3-(3,5-Dimethoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125187-47-5 | |

| Record name | 3-(3,5-Dimethoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 3,5 Dimethoxyphenyl Propanal and Its Derivatives

Retrosynthetic Analysis for 3-(3,5-Dimethoxyphenyl)propanal

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. This process involves imaginary bond disconnections that correspond to known and reliable chemical reactions.

The primary disconnection for 3-(3,5-dimethoxyphenyl)propanal involves breaking the bond between the aromatic ring and the propyl chain. This leads to two key synthons: a nucleophilic 3,5-dimethoxyphenyl synthon and an electrophilic propanal synthon. The most logical precursor molecules corresponding to these synthons are 3,5-dimethoxybenzene and a three-carbon electrophile.

A common retrosynthetic approach for substituted phenylpropanals involves a disconnection at the α-β carbon-carbon bond of the side chain, suggesting an aldol-type condensation. lkouniv.ac.in However, a more direct strategy for this specific target molecule often starts with a precursor already containing the three-carbon chain attached to the aromatic ring, which is then functionalized to the desired aldehyde.

Another key disconnection strategy involves functional group interconversion (FGI). lkouniv.ac.in For instance, the propanal can be retrosynthetically derived from the corresponding primary alcohol, 3-(3,5-dimethoxyphenyl)propanol, which in turn can be obtained from the reduction of 3-(3,5-dimethoxyphenyl)propanoic acid or its ester. This propanoic acid derivative can be synthesized through reactions that form a carbon-carbon bond with the aromatic ring, such as the Perkin condensation. tandfonline.com

This diagram illustrates the deconstruction of the target molecule into potential starting materials through key bond disconnections and functional group interconversions.

The installation of the three-carbon chain with a terminal carbonyl group onto the 3,5-dimethoxyphenyl system can be achieved through several strategic pathways. One common method is the Friedel-Crafts acylation or alkylation of 1,3-dimethoxybenzene. mnstate.edumnstate.eduamherst.eduumkc.edumercer.edu For instance, acylation with propanoyl chloride and a Lewis acid catalyst would yield a ketone that could then be subjected to reduction and subsequent oxidation to the aldehyde. However, controlling polysubstitution and isomerization can be challenging in Friedel-Crafts reactions. mnstate.eduumkc.edu

A more controlled approach involves starting with 3,5-dimethoxybenzaldehyde (B42067). This commercially available precursor can undergo various chain-extension reactions. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide can introduce the required three-carbon chain, which can then be selectively reduced to the propanal.

Alternatively, as seen in the Perkin condensation, 3,5-dimethoxybenzaldehyde can be reacted with an acid anhydride (B1165640) to form an α,β-unsaturated acid. wikipedia.orgbyjus.comlongdom.org This acid can then be reduced to the corresponding alcohol and subsequently oxidized to the target aldehyde. This multi-step approach offers good control over the final product.

Classical and Modern Synthetic Techniques for 3-(3,5-Dimethoxyphenyl)propanal

A variety of synthetic techniques, ranging from well-established classical methods to more modern catalytic approaches, are employed in the synthesis of 3-(3,5-dimethoxyphenyl)propanal.

Alkylation of the dimethoxybenzene ring system is a direct method for introducing the carbon skeleton. Friedel-Crafts alkylation using a suitable three-carbon alkyl halide and a Lewis acid catalyst can be employed. mnstate.edumnstate.eduamherst.eduumkc.edumercer.edu However, this method is often plagued by issues such as carbocation rearrangements and over-alkylation, making it less ideal for the synthesis of a specific isomer like 3-(3,5-dimethoxyphenyl)propanal.

Formylation of a pre-existing 3,5-dimethoxyphenyl alkyl chain is another possibility. For instance, if a suitable organometallic derivative of 1-alkyl-3,5-dimethoxybenzene can be prepared, it could be reacted with a formylating agent like N,N-dimethylformamide (DMF). More commonly, formylation reactions are used to introduce an aldehyde group directly onto the aromatic ring. The Vilsmeier-Haack and Gattermann reactions are classical examples of such transformations. researchgate.net A Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl4 or SnCl4, can also be effective for electron-rich aromatic rings. researchgate.net

The selective oxidation of a primary alcohol to an aldehyde is a crucial step in many synthetic routes to 3-(3,5-dimethoxyphenyl)propanal. A common and mild method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgnumberanalytics.comvedantu.comnumberanalytics.comadichemistry.com This method is highly effective and prevents over-oxidation to the carboxylic acid. vedantu.comadichemistry.com Other modern oxidation methods include the use of TEMPO-based catalysts in the presence of a co-oxidant, which offers an environmentally friendlier alternative. nih.govorganic-chemistry.org

Conversely, the selective reduction of a carboxylic acid or its derivative to an aldehyde is also a key transformation. While the direct reduction of a carboxylic acid to an aldehyde is challenging, certain reagents like diisobutylaluminium hydride (DIBAL-H) can achieve this at low temperatures. More modern approaches involve catalytic hydrosilylation of the carboxylic acid to a disilyl acetal, which is then hydrolyzed to the aldehyde. rsc.orgacs.orgresearchgate.net The reduction of more reactive carboxylic acid derivatives, such as acyl chlorides (Rosenmund reduction) or esters, provides another pathway to the aldehyde. ncert.nic.in Lithium aluminium hydride (LAH) is a powerful reducing agent that will reduce a carboxylic acid or ester all the way to the primary alcohol, which then requires re-oxidation to the aldehyde. tandfonline.com

| Oxidation Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 80-95 | Mild conditions, high selectivity, avoids over-oxidation. vedantu.comadichemistry.com | Requires low temperatures, produces malodorous dimethyl sulfide. organic-chemistry.org |

| TEMPO-based Oxidation | TEMPO, Co-oxidant (e.g., NaOCl, air) | 85-98 | Environmentally benign, catalytic, high selectivity. nih.govorganic-chemistry.org | Catalyst can be expensive, may require specific co-catalysts. |

| PCC Oxidation | Pyridinium Chlorochromate | 70-85 | Room temperature reaction, convenient. | Uses carcinogenic chromium reagents. |

Condensation reactions are powerful tools for carbon-carbon bond formation. The Perkin condensation, for example, involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt. wikipedia.orgbyjus.comlongdom.orgiitk.ac.inyoutube.com In the context of synthesizing the target molecule, 3,5-dimethoxybenzaldehyde can be condensed with acetic anhydride and sodium acetate (B1210297) to form 3,5-dimethoxycinnamic acid. tandfonline.com This intermediate can then be further elaborated to the desired propanal.

Aldol-type condensations can also be employed. ncert.nic.inlibretexts.orgtowson.edufiveable.melibretexts.org A crossed aldol (B89426) condensation between 3,5-dimethoxybenzaldehyde and acetaldehyde, under carefully controlled conditions, could potentially form 3-(3,5-dimethoxyphenyl)acrolein. Subsequent selective reduction of the double bond would yield the target propanal. However, controlling the regioselectivity and preventing self-condensation in mixed aldol reactions can be challenging. ncert.nic.inlibretexts.org The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, which is relevant in this context. libretexts.orglibretexts.org

| Condensation Reaction | Reactants | Product Type | Relevance to Synthesis |

| Perkin Condensation | Aromatic aldehyde, Acid anhydride | α,β-Unsaturated aromatic acid | Forms a key intermediate, 3,5-dimethoxycinnamic acid, from 3,5-dimethoxybenzaldehyde. tandfonline.com |

| Aldol Condensation | Two aldehydes/ketones | β-Hydroxy aldehyde/ketone | Can be used to build the carbon chain, but control of side reactions is crucial. ncert.nic.in |

| Claisen-Schmidt Condensation | Aromatic aldehyde (no α-H), Aldehyde/ketone (with α-H) | α,β-Unsaturated aldehyde/ketone | A more controlled version of the crossed aldol condensation applicable here. libretexts.org |

Direct Synthesis Routes from Commercially Available Precursors

A convenient and effective synthesis of 3-(3,5-dimethoxyphenyl)propanal has been developed to overcome the limitations of previous methods, which were often plagued by inconsistent yields and harsh reaction conditions. tandfonline.com One improved method starts from the commercially available 3,5-dimethoxybenzaldehyde. tandfonline.com

Catalytic Methodologies in the Synthesis of 3-(3,5-Dimethoxyphenyl)propanal and Analogues

Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of 3-(3,5-dimethoxyphenyl)propanal and its derivatives benefits significantly from various catalytic strategies.

Transition Metal-Catalyzed Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis is a powerful tool for constructing the carbon skeleton and introducing heteroatoms in the synthesis of complex organic molecules. nih.gov Palladium-catalyzed reactions, for instance, are widely used for their ability to form carbon-carbon bonds under mild conditions. researchgate.net In the context of synthesizing analogues of 3-(3,5-dimethoxyphenyl)propanal, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents on the aromatic ring or to construct the propanal side chain. For example, migratory functionalization of C–H bonds through transition metal catalysis allows for the selective installation of functional groups at remote positions. nih.gov

| Catalyst System | Reaction Type | Application | Reference |

| Palladium/dppp | Oxidative Esterification | C-C bond formation | researchgate.net |

| Palladium/C | Hydrogenation | Reduction of C=C bonds | nih.gov |

| Rhodium-Carbene Complexes | Hydroaminomethylation | C-N bond formation | researchgate.net |

Photoredox Catalysis and its Applications

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. beilstein-journals.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov These reactive species can then participate in a variety of bond-forming reactions.

A key advantage of photoredox catalysis is its ability to be combined with other catalytic cycles, such as transition metal catalysis, in what is known as dual catalysis. semanticscholar.org For example, palladium-photocatalyzed three-component cascades have been developed to form multiple carbon-carbon and carbon-nucleophile bonds in a single operation with high selectivity and stereocontrol. nih.govsemanticscholar.org This approach could be applied to the synthesis of complex analogues of 3-(3,5-dimethoxyphenyl)propanal by reacting an appropriate aryl or alkyl bromide with a diene and a nucleophile. nih.gov

Organocatalyzed photoredox reactions, using organic dyes in place of transition metals, offer a more sustainable approach. beilstein-journals.org These methods have been used for a variety of transformations, including the reduction of aryl halides and the synthesis of heterocyclic structures. beilstein-journals.org

| Photocatalyst | Reaction Type | Key Feature | Reference |

| Palladium Phosphine Complexes | Radical Cascade/Allylic Substitution | Merges photo- and cross-coupling catalysis | nih.govsemanticscholar.org |

| Eosin Y | Photoredox Formation of Benzimidazoles | Metal-free, visible light catalysis | beilstein-journals.org |

| PDI (Perylenediimide) | Reduction of Aryl Halides | Doubly excited photocatalyst for higher reducing power | beilstein-journals.org |

Multi-step Synthesis Design for Complex Dimethoxyphenylpropanal Analogues

The synthesis of complex analogues of 3-(3,5-dimethoxyphenyl)propanal often requires multi-step reaction sequences. A common strategy involves the initial construction of a core scaffold, which is then elaborated through a series of functional group transformations. For example, a pyrazole (B372694) aldehyde intermediate can be synthesized on a large scale and subsequently used in reductive amination reactions with various anilines to generate a library of diverse compounds. nih.gov

Another approach involves the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. For instance, the reductive lithiation of 3,5-dimethoxybenzyl methyl ether allows for the generation of a stable organolithium intermediate that can be trapped with a variety of electrophiles to introduce different side chains. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for 3-(3,5-Dimethoxyphenyl)propanal Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comresearchgate.net These principles are increasingly being applied to the synthesis of important chemical intermediates like 3-(3,5-dimethoxyphenyl)propanal.

Key green chemistry principles relevant to its synthesis include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. youtube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.comskpharmteco.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. youtube.com

In the context of 3-(3,5-dimethoxyphenyl)propanal synthesis, applying these principles would involve:

Replacing hazardous reagents, such as strong acids or bases and toxic solvents, with greener alternatives.

Utilizing catalytic methods, particularly those that are highly efficient and can be recycled. researchgate.net For example, the use of solid-phase peptide synthesis, while useful, generates significant solvent waste, highlighting an area for improvement. skpharmteco.com

Designing processes that are more energy-efficient, for instance, by running reactions at ambient temperature and pressure.

The development of mechanochemical multicomponent reactions, which are often solvent-free and highly efficient, represents a significant advancement in sustainable synthesis. researchgate.net

Theoretical and Computational Investigations of 3 3,5 Dimethoxyphenyl Propanal

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for chemists. For 3-(3,5-Dimethoxyphenyl)propanal, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict a range of fundamental properties. nih.gov

Geometry Optimization: DFT is used to find the lowest energy, or most stable, three-dimensional arrangement of atoms in the molecule. This optimized geometry is the basis for all other property calculations. It defines the precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Following optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are invaluable for interpreting experimental infrared (IR) and Raman spectra. For instance, a strong vibrational mode for the aldehyde C=O stretch would be predicted around 1720-1740 cm⁻¹, while aromatic C-H stretches would appear above 3000 cm⁻¹.

Spectroscopic Predictions:

NMR Spectroscopy: DFT can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predictions are achieved by calculating the magnetic shielding around each nucleus in the optimized structure. Comparing theoretical shifts with experimental data helps confirm the molecular structure. dntb.gov.ua

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule. dntb.gov.ua This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) which correspond to promotions of electrons between molecular orbitals, such as π → π* transitions within the aromatic ring.

Table 1: Exemplary DFT-Predicted Properties for 3-(3,5-Dimethoxyphenyl)propanal This table presents typical data that would be generated from a DFT study. Actual values may vary based on the specific level of theory and basis set used.

| Property | Predicted Value/Range | Corresponding Feature |

| IR Frequency | ~1730 cm⁻¹ | Aldehyde C=O stretch |

| ~2840 cm⁻¹, ~2740 cm⁻¹ | Aldehyde C-H (Fermi doublet) | |

| ~1155 cm⁻¹, ~1205 cm⁻¹ | Aryl-O-CH₃ asymmetric/symmetric stretch | |

| ¹H NMR Shift | ~9.8 ppm | Aldehyde proton (-CHO) |

| ~6.4 ppm | Aromatic protons | |

| ~3.8 ppm | Methoxy (B1213986) protons (-OCH₃) | |

| ¹³C NMR Shift | ~202 ppm | Aldehyde carbon (C=O) |

| ~161 ppm | Aromatic carbons attached to -OCH₃ | |

| ~106 ppm, ~98 ppm | Other aromatic carbons | |

| UV-Vis λmax | ~275 nm | π → π* transition of the aromatic ring |

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Paths

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, often considered the "gold standard" for energy calculations.

For 3-(3,5-Dimethoxyphenyl)propanal, these methods could be used to:

Benchmark Energies: Provide highly accurate single-point energy calculations for the DFT-optimized geometry to validate the results of the less expensive method.

Reaction Paths: Investigate the energetics of chemical reactions involving the molecule. For example, ab initio calculations can map the potential energy surface for the oxidation of the propanal moiety to 3-(3,5-Dimethoxyphenyl)propanoic acid or its reduction to 3-(3,5-Dimethoxyphenyl)propan-1-ol, identifying the transition state structures and calculating the activation energy barriers for these transformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum methods are excellent for electronic properties, they are often too slow for studying the behavior of large systems or long-timescale events. Molecular mechanics (MM) and molecular dynamics (MD) use classical physics to model molecular behavior, enabling the simulation of conformational changes and interactions with the environment. nih.gov

3-(3,5-Dimethoxyphenyl)propanal has several rotatable single bonds, leading to a large number of possible three-dimensional shapes, or conformations. The flexibility is primarily around the C-C bonds of the propyl chain and the C-O bonds of the methoxy groups.

Molecular Mechanics (MM): MM methods can rapidly calculate the potential energy of thousands of different conformations. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy landscape can be generated. This map reveals the low-energy, stable conformers and the energy barriers that separate them.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of 3-(3,5-Dimethoxyphenyl)propanal would show how the molecule flexes and transitions between different conformations at a given temperature, providing a dynamic view of its structural flexibility. nih.gov

The physical and chemical behavior of a molecule is heavily influenced by its interactions with neighboring molecules, whether they are of the same type or a solvent. The aldehyde and two ether groups of 3-(3,5-Dimethoxyphenyl)propanal make it a polar molecule capable of engaging in several types of intermolecular forces. libretexts.org

Intermolecular Forces: The primary interactions are dipole-dipole forces, arising from the permanent dipoles of the carbonyl and methoxy groups, and London dispersion forces, which are present in all molecules. youtube.comyoutube.com These forces govern properties like boiling point and solubility.

Solvation Effects: MD simulations are particularly powerful for studying how a solute like 3-(3,5-Dimethoxyphenyl)propanal behaves in a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water, toluene, or methanol), one can analyze how the solvent molecules arrange themselves around the solute. nih.govnih.gov Such simulations can reveal the formation of hydrogen bonds (if applicable), the structure of the solvation shell, and how the solvent affects the conformational preferences of the solute. For example, a polar solvent might stabilize a more extended conformation, while a nonpolar solvent might favor a more compact one.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimethoxyphenylpropanal Analogues

SAR and QSAR studies are cornerstones of medicinal chemistry and materials science, used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govnih.gov Such models can guide the design of new, more potent or effective analogues.

A hypothetical QSAR study on dimethoxyphenylpropanal analogues might proceed as follows:

Data Set Compilation: A series of analogues of 3-(3,5-Dimethoxyphenyl)propanal would be synthesized or computationally designed. Their biological activity (e.g., IC₅₀ value for inhibiting a specific enzyme) would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges).

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates the descriptors with the observed biological activity. mdpi.comresearchgate.net

For example, a QSAR model might take the form: pIC₅₀ = (c₁ * LogP) - (c₂ * Dipole Moment) + (c₃ * Surface Area) + constant

This equation would suggest that activity increases with hydrophobicity (LogP) and surface area but decreases with a larger dipole moment. Such a model provides a quantitative framework for predicting the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. mdpi.com

Table 2: Hypothetical Data for a QSAR Analysis of Dimethoxyphenylpropanal Analogues This table illustrates the type of data used to build a QSAR model. The compounds and values are for exemplary purposes.

| Compound | Analogue Structure | pIC₅₀ | LogP | Dipole Moment (Debye) |

| 1 | 3-(3,5-Dimethoxyphenyl)propanal | 5.2 | 2.1 | 2.5 |

| 2 | 3-(3,5-Diethoxyphenyl)propanal | 5.5 | 2.9 | 2.6 |

| 3 | 3-(3,5-Dimethoxyphenyl)-2-methylpropanal | 4.9 | 2.5 | 2.8 |

| 4 | 3-(4-Fluoro-3,5-dimethoxyphenyl)propanal | 5.8 | 2.2 | 3.5 |

| 5 | 3-(3,5-Dimethoxyphenyl)butanal | 5.4 | 2.6 | 2.4 |

Computational Descriptor Generation and Selection

Computational descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be calculated from the molecular structure and are fundamental to quantitative structure-activity relationship (QSAR) modeling. For 3-(3,5-Dimethoxyphenyl)propanal, a range of descriptors can be generated to define its electronic, steric, and lipophilic characteristics. While specific studies on 3-(3,5-Dimethoxyphenyl)propanal are not abundant, data for the closely related compound, 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal (B3387297), is available and provides a valuable reference.

Table 1: Computed Descriptors for a Related Phenylpropanal

| Descriptor | Value (for 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal) | Description |

| Molecular Formula | C11H14O4 | The elemental composition of the molecule. |

| Molecular Weight | 210.23 g/mol | The mass of one mole of the compound. |

| XLogP3 | 1.2 | A measure of the compound's lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 4 | The number of electronegative atoms capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 5 | The number of bonds that can rotate freely. |

| Topological Polar Surface Area | 55.8 Ų | The surface area of polar atoms, influencing membrane permeability. |

Data sourced from PubChem CID 529898 for 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal.

The selection of descriptors is a critical step in building predictive models. For 3-(3,5-Dimethoxyphenyl)propanal, descriptors such as those related to its aromatic rings, the aldehyde group, and the flexible propyl chain would be particularly relevant for understanding its interactions with biological systems.

Predictive Modeling of Biological Activities in Non-Human Systems

Predictive modeling, particularly QSAR, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 3-(3,5-Dimethoxyphenyl)propanal have been published, the principles of such modeling can be applied. For instance, studies on cinnamaldehyde (B126680) derivatives have utilized computational analysis to understand the relationship between their chemical structure and biological activity, such as their antioxidant effects.

A hypothetical QSAR study on a series of 3-(3,5-dimethoxyphenyl)propanal analogs could be designed to predict their activity against a specific non-human target, for example, an enzyme from a pathogenic fungus. This would involve synthesizing a library of related compounds, measuring their biological activity, calculating a set of molecular descriptors for each, and then using statistical methods to build a predictive model. Such models are invaluable for prioritizing the synthesis of new compounds with potentially enhanced activity.

Activity Landscape Analysis and Molecular Grid Maps

Activity landscape analysis is a computational method used to visualize the relationship between structural similarity and biological activity. It helps to identify regions in chemical space where small changes in molecular structure lead to large changes in activity, known as "activity cliffs". Molecular grid maps provide a complementary view, offering a global representation of structure-activity relationship (SAR) information, including existing compounds and virtual candidates.

For 3-(3,5-Dimethoxyphenyl)propanal, an activity landscape could be generated by plotting its structural similarity to a range of analogs against their measured activity for a particular biological target. This would reveal the SAR trends within the series of compounds. For example, it could highlight the importance of the dimethoxy substitution pattern or the length of the alkyl chain. While specific activity landscape analyses for this compound are not available, the methodology provides a powerful tool for exploring the SAR of this and related natural products.

Computational Studies of Reaction Mechanisms and Transition States in 3-(3,5-Dimethoxyphenyl)propanal Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and the energetics of transition states. Such studies can provide a detailed understanding of how a reaction proceeds, helping to optimize reaction conditions and improve yields.

The synthesis of 3-(3,5-Dimethoxyphenyl)propanal can be achieved through various synthetic routes. For example, the oxidation of the corresponding alcohol, 3-(3,5-dimethoxyphenyl)propan-1-ol, or the reduction of the corresponding cinnamic acid derivative. A computational study of these reactions would involve modeling the reactants, products, intermediates, and transition states.

Table 2: Hypothetical Computational Investigation of a Synthetic Step

| Reaction Step | Computational Method | Information Gained |

| Oxidation of 3-(3,5-dimethoxyphenyl)propan-1-ol | DFT (e.g., B3LYP/6-31G*) | Geometry of the transition state, activation energy, reaction pathway. |

| Reduction of 3-(3,5-dimethoxyphenyl)cinnamic acid | DFT | Energetics of hydride attack, role of the catalyst, stereoselectivity. |

While specific computational studies on the synthesis of 3-(3,5-Dimethoxyphenyl)propanal are not prevalent in the literature, research on the synthesis of related cinnamaldehyde and chalcone (B49325) derivatives often employs computational methods to elucidate reaction mechanisms.

In Silico Screening and Virtual Ligand Design for Target-Specific Interactions (Non-Human Biological Systems)

In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules that can bind to a specific biological target. These methods are particularly useful in the early stages of drug discovery and for identifying potential probes for biological pathways.

For 3-(3,5-Dimethoxyphenyl)propanal, virtual screening could be used to search large compound libraries for molecules with similar structures that might also exhibit biological activity. More advanced techniques, such as molecular docking, could be used to predict how 3-(3,5-Dimethoxyphenyl)propanal and its analogs might bind to the active site of a target protein in a non-human system, for example, a receptor in an insect pest or a fungal pathogen.

This approach is particularly valuable for identifying potential ligands for "orphan" receptors, which are receptors whose endogenous ligand is unknown. By creating a homology model of an orphan receptor from a non-human organism, researchers could computationally screen compounds like 3-(3,5-Dimethoxyphenyl)propanal to identify potential surrogate ligands.

Biological Activity and Mechanistic Insights of 3 3,5 Dimethoxyphenyl Propanal and Its Structural Analogues in Non Human Biological Systems

In Vitro Biological Activity Assessments in Non-Human Cellular and Molecular Systems

In vitro studies using non-human cellular and molecular models have been instrumental in elucidating the specific biological effects of compounds structurally related to 3-(3,5-dimethoxyphenyl)propanal. These assessments have pinpointed interactions with specific enzymes and receptors and have detailed the modulation of key cellular pathways involved in inflammation and neuronal function.

Structural analogues of 3-(3,5-dimethoxyphenyl)propanal have demonstrated significant inhibitory effects on several non-human enzymes involved in inflammatory and oxidative processes. Phenolic compounds, including those with dimethoxyphenyl structures like ferulic acid, are recognized as potent inhibitors of metabolic enzymes such as cyclooxygenase (COX) and xanthine (B1682287) oxidase. scielo.br

Studies have shown that ferulic acid and its related compounds can inhibit cyclooxygenase-2 (COX-2) and xanthine oxidase. scielo.brturkjps.org A synthetic dimer of ferulic acid was found to markedly inhibit lipopolysaccharide (LPS)-stimulated COX-2 gene expression in RAW 264.7 murine macrophage cells, whereas the parent ferulic acid did not show this activity at the tested concentration. iiarjournals.org In a separate study using the chicken embryo chorioallantoic membrane (CAM) model, ferulic acid treatment significantly decreased the expression of COX-2 in a dose-dependent manner. turkjps.org

Furthermore, research on compound FLZ, a synthetic analogue of squamosamide containing a 2,5-dimethoxyphenyl group, revealed protective effects on isolated rat brain mitochondria. nih.gov This compound was shown to prevent the inhibition of key mitochondrial enzymes, including α-ketoglutarate dehydrogenase (α-KGDH), pyruvate (B1213749) dehydrogenase (PDH), and respiratory chain complex IV, when challenged with β-amyloid peptide. nih.gov

Table 1: Inhibition of Specific Non-Human Enzymes by Structural Analogues

| Compound/Analogue | Enzyme System | Observed Effect | Source System | Citation |

|---|---|---|---|---|

| Ferulic Acid Dimer | Cyclooxygenase-2 (COX-2) | Marked inhibition of LPS-induced gene expression | RAW 264.7 (Murine Macrophage) Cells | iiarjournals.org |

| Ferulic Acid | Cyclooxygenase-2 (COX-2) | Decreased expression | Chicken Embryo Chorioallantoic Membrane (CAM) | turkjps.org |

| Ferulic Acid Analogues | Xanthine Oxidase (XO) | Good to excellent inhibitory activity | In Vitro Assay | scielo.br |

| Compound FLZ (Squamosamide Analogue) | α-Ketoglutarate Dehydrogenase (α-KGDH) | Prevented Aβ-induced inhibition | Isolated Rat Brain Mitochondria | nih.gov |

| Compound FLZ (Squamosamide Analogue) | Pyruvate Dehydrogenase (PDH) | Prevented Aβ-induced inhibition | Isolated Rat Brain Mitochondria | nih.gov |

| Compound FLZ (Squamosamide Analogue) | Mitochondrial Complex IV | Prevented Aβ-induced inhibition | Isolated Rat Brain Mitochondria | nih.gov |

Analogues featuring the dimethoxyphenyl scaffold have been evaluated for their binding affinity to non-human receptors, particularly serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs), which are crucial in neurological functions.

Research on a series of 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogues demonstrated a significant correlation between their binding affinities at rat brain 5-HT2 receptors and human 5-HT2A receptors (r = 0.942). google.com For these compounds, affinity at the rat 5-HT2 receptor was found to be related to the lipophilicity and electron-withdrawing character of the substituent at the 4-position. google.com

Similarly, studies on 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines), which are structurally related to mescaline, showed binding to mouse trace amine-associated receptor 1 (TAAR1) in the micromolar range. nih.gov For instance, the phenethylamine (B48288) derivatives MDFM and MAL bound to mouse TAAR1 with Ki values of 1,900–3,900 nM. nih.gov These scaline derivatives also displayed affinity for the 5-HT2A and 5-HT2C receptors, with affinities generally increasing as the 4-alkoxy substituent was extended. nih.gov

Table 2: Binding Affinities of Structural Analogues at Non-Human Receptors

| Compound Class | Receptor | Source System | Binding Affinity (Ki) | Citation |

|---|---|---|---|---|

| 4-Substituted 1-(2,5-dimethoxyphenyl)isopropylamine Analogues | 5-HT2 | Rat Brain Frontal Cortex | 2.5 to 26,000 nM range | google.com |

| 4-Alkoxy-3,5-dimethoxyphenethylamines (Scalines) | 5-HT2A | Transfected Cells | 150–12,000 nM range | nih.gov |

| 4-Alkoxy-3,5-dimethoxyphenethylamines (Scalines) | Mouse TAAR1 | Transfected Cells | 1,900–3,900 nM range | nih.gov |

| (7,12-dihydrotetraphen-3-methoxy-12-yl)methanamine | 5-HT2A | N/A (Assay) | 21 nM | nih.gov |

Structural analogues have been shown to modulate key inflammatory and survival pathways in non-human cell lines, particularly in murine macrophages (RAW 264.7) and rat pheochromocytoma (PC12) cells, a common model for neuronal studies.

In LPS-activated RAW 264.7 cells, ferulic acid, a compound with a 4-hydroxy-3-methoxyphenyl group, demonstrated anti-inflammatory effects by reducing nitric oxide (NO) accumulation and inhibiting the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com Mechanistic studies revealed that these effects are mediated through the inhibition of the IKK/NF-κB signaling pathway. nih.gov A nitric oxide-releasing derivative of ferulic acid also inhibited iNOS expression and LPS-induced activation of NF-κB in RAW 264.7 cells. nih.gov

In the context of neuroprotection, studies using PC12 cells have been insightful. A 1,2,4-triazine (B1199460) derivative featuring a dimethoxyphenyl group protected PC12 cells from hydrogen peroxide-induced apoptosis. iums.ac.ir This was achieved by modulating the Bcl-2 family of proteins, leading to an up-regulation of the anti-apoptotic protein Bcl-2 and a down-regulation of the pro-apoptotic protein Bax, along with a reduction in cleaved Caspase-3. iums.ac.ir Another study showed that a chrysotoxine derivative containing a dimethoxyphenyl moiety could attenuate β-amyloid-induced hyperphosphorylation of tau protein in PC12 cells, a key pathological feature in some neurodegenerative diseases. rsc.org

Table 3: Modulation of Cellular Pathways in Non-Human Cell Lines by Structural Analogues

| Compound/Analogue | Cell Line | Stimulus | Key Pathway/Target Modulated | Citation |

|---|---|---|---|---|

| Ferulic Acid | RAW 264.7 (Murine Macrophage) | LPS | Inhibited iNOS, IL-6, TNF-α expression via IKK/NF-κB pathway | nih.gov |

| NCX 2057 (NO-releasing ferulic acid derivative) | RAW 264.7 (Murine Macrophage) | LPS/IFN-γ | Inhibited iNOS expression and NF-κB activation | nih.gov |

| 3-Thioethyl-5,6-dimethoxyphenyl-1,2,4-triazine | PC12 (Rat Pheochromocytoma) | H₂O₂ | Upregulated Bcl-2, downregulated Bax, reduced cleaved Caspase-3 | iums.ac.ir |

| 4-O-Substituted Chrysotoxine Derivative | PC12 (Rat Pheochromocytoma) | β-Amyloid (Aβ₂₅₋₃₅) | Attenuated tau protein hyperphosphorylation | rsc.org |

The antioxidant and anti-inflammatory properties of dimethoxyphenyl-containing compounds have been substantiated in various non-human in vitro models. These activities are often linked to their ability to scavenge free radicals and inhibit the production of inflammatory mediators.

A series of cinnamic acid derivatives, including those with dimethoxy substitutions, demonstrated considerable antioxidant capacity through the inhibition of rat hepatic microsomal membrane lipid peroxidation and by scavenging the stable DPPH radical. researchgate.net Compound FLZ, an analogue with a 2,5-dimethoxyphenyl group, was shown to protect isolated rat brain mitochondria from β-amyloid-induced toxicity by preventing the production of hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂·⁻), and by preserving mitochondrial glutathione (B108866) (GSH) levels. nih.gov

In LPS-activated RAW 264.7 murine macrophages, ferulic acid and its derivatives have been shown to reduce the production of inflammatory mediators like NO and TNF-α. nih.govmdpi.comnih.gov However, the relationship between antioxidant and anti-inflammatory activities is not always direct. For instance, some dimethoxy-cinnamic derivatives exhibited anti-inflammatory effects despite a complete lack of direct antioxidant activity, suggesting that their mechanism is not solely based on radical scavenging. researchgate.net Conversely, while ferulic acid itself is a potent radical scavenger, its dimer showed stronger inhibition of COX-2 expression, indicating that structural modifications can shift the primary mode of action from antioxidant to anti-inflammatory. iiarjournals.org

In Vivo Biological Activity Studies in Non-Human Animal Models

In vivo studies in non-human animal models, primarily rodents, have provided evidence for the biological effects of these compounds in a whole-organism context, particularly in models of inflammation and neurological conditions.

In models of acute inflammation, structural analogues have shown notable efficacy. A series of derivatives of ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid were tested in a carrageenan-induced rat paw edema model. researchgate.net These compounds were able to reduce paw edema by approximately 17% to 72%, with the most active compound also being a potent antioxidant. researchgate.net

In rodent models of neurological disorders, related compounds have demonstrated protective effects. In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, administration of kaempferol (B1673270) led to improved motor coordination, an increase in striatal dopamine (B1211576) levels, and prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. scielo.br Mechanistically, this was associated with increased activity of antioxidant enzymes (superoxide dismutase and glutathione peroxidase) and reduced lipid peroxidation. scielo.br In a pharmacological mouse model of Alzheimer's disease using β-amyloid peptide, the memantine (B1676192) analogue Fluoroethylnormemantine (FENM) prevented memory deficits and attenuated oxidative stress, inflammation (indicated by reduced interleukin-6 and tumor necrosis factor-α), and apoptosis in the hippocampus and cortex. turkjps.org

Table 4: Efficacy of Structural Analogues in Non-Human In Vivo Models

| Compound/Analogue | Animal Model | Disease Model | Key Findings | Citation |

|---|---|---|---|---|

| Cinnamic Acid Derivatives | Rat | Carrageenan-Induced Paw Edema | Reduced paw edema by 17-72% | researchgate.net |

| Kaempferol | Mouse | MPTP-Induced Parkinson's Disease | Improved motor coordination; protected TH-positive neurons; increased antioxidant enzyme activity | scielo.br |

| Fluoroethylnormemantine (FENM) | Mouse | Aβ₂₅₋₃₅-Induced Alzheimer's Disease | Prevented memory deficits; attenuated oxidative stress, inflammation, and apoptosis in the brain | turkjps.org |

Pharmacodynamic Studies in Non-Human Organisms (excluding human drug development context)

Research into the pharmacodynamics of 3-(3,5-dimethoxyphenyl)propanal analogues has revealed a range of biological effects in non-human cellular and organismal models. Studies on structurally similar compounds, particularly those containing the dimethoxyphenyl or trimethoxyphenyl moiety, have demonstrated significant activity, primarily in the context of anti-proliferative and receptor-mediated effects.

For instance, a series of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)isopropylamine were evaluated for their functional activity at serotonin receptors. nih.gov In cell lines expressing the human 5-HT2B receptor, a receptor subtype also present in various animal species, most of these compounds acted as agonists, initiating a cellular response measured by calcium mobilization. nih.gov However, two analogues, the n-hexyl and benzyl (B1604629) substituted compounds, did not elicit an agonist response and were subsequently confirmed to be antagonists at this receptor. nih.gov This highlights how subtle structural changes can dramatically alter the pharmacodynamic profile from agonism to antagonism. These compounds were also previously shown to lack agonist action at rat 5-HT2A receptors, behaving as antagonists instead. nih.gov

In the realm of anticancer research, conducted in vitro using non-human (or human-derived cell lines as models for biological systems), analogues have shown potent effects. Chalcones and diarylpentanoids with a 3,4,5-trimethoxyphenyl group, structurally related to the 3,5-dimethoxyphenyl motif, were assessed for their growth inhibitory activity. mdpi.com Similarly, a series of novel trimethoxyphenyl (TMP)-based analogues demonstrated significant cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line, a model used to understand fundamental biological responses to chemical compounds. nih.gov Specifically, compounds designated as 9, 10, and 11 from this series showed potent inhibition of β-tubulin polymerization, a key process in cell division. nih.gov The disruption of microtubule dynamics by these compounds leads to cell cycle arrest at the G2/M phase and induces apoptosis, or programmed cell death. nih.gov

The table below summarizes the pharmacodynamic activities of selected analogues.

| Compound Class | Specific Analogue(s) | Non-Human System | Observed Pharmacodynamic Effect | Reference |

| 2,5-Dimethoxyphenyl-isopropylamines | 4-H, F, Br, I, OCH2CH3, NO2, nC3H7, tC4H9 | h5-HT2B receptor-expressing cells | Agonism (Ca²+ mobilization) | nih.gov |

| 2,5-Dimethoxyphenyl-isopropylamines | 4-n-hexyl, 4-benzyl | h5-HT2B receptor-expressing cells | Antagonism | nih.gov |

| Trimethoxyphenyl-based analogues | Compounds 9, 10, 11 | HepG2 cell line | Cytotoxicity, β-tubulin polymerization inhibition, G2/M cell cycle arrest, Apoptosis induction | nih.gov |

Structure-Biological Activity Relationships (SBAR) for 3-(3,5-Dimethoxyphenyl)propanal and its Analogues

The relationship between the chemical structure of 3-(3,5-dimethoxyphenyl)propanal analogues and their biological activity is a critical area of investigation for understanding their mechanism of action.

The dimethoxyphenyl and trimethoxyphenyl groups are consistently identified as critical pharmacophoric elements for the biological activity of these classes of compounds. mdpi.comnih.gov Structure-activity relationship (SAR) studies on chalcone (B49325) analogues, which feature two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, have underscored the importance of the substitution pattern on these rings. nih.gov

For a series of chalcones and diarylpentanoids investigated for antitumor potential, the presence of a 3,4,5-trimethoxyphenyl group on one of the aromatic rings (Ring B) was a common feature of the most active compounds. mdpi.com This suggests that the methoxy (B1213986) groups and their specific placement are key for molecular recognition and biological response. The linker connecting the two aromatic rings is also crucial. Modifications to this linker, such as extending it from a three-atom chain (chalcone) to a five-atom chain (diarylpentanoid), have been explored to understand the impact of molecular flexibility and conformation on activity. mdpi.com

In another study, a series of trimethoxyphenyl-based compounds were synthesized from a starting material, 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone. nih.gov The potent cytotoxic activity of the resulting analogues against the HepG2 cell line further reinforces the significance of the trimethoxyphenyl moiety as a key pharmacophore for antiproliferative effects. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical substituents can have a profound impact on biological activity.

Stereochemistry: The influence of stereochemistry is paramount, as biological systems, particularly proteins and transport systems, are chiral. mdpi.com In a study of nature-inspired 3-Br-acivicin isomers, which are structurally distinct but mechanistically relevant as covalent inhibitors, stereochemistry was the driving factor for potency. mdpi.com While multiple isomers could bind to the target enzyme (Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase), only the (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism, likely via an L-amino acid transport system, is responsible for the enhanced biological effect of the specific stereoisomer. mdpi.com Although this study is on a different class of compounds, it exemplifies the general principle that stereochemistry can be a critical determinant of biological activity in non-human systems by affecting not just target binding but also membrane transport and distribution. mdpi.com

Substituent Modifications: Modifications to the core structure of 3-(3,5-dimethoxyphenyl)propanal analogues have been systematically studied to map out the SAR. In a series of 4-substituted 2,5-dimethoxyphenyl-isopropylamine analogues, the lipophilicity (a measure of how well a compound dissolves in fats) of the substituent at the 4-position of the phenyl ring was found to correlate with binding affinity at both rat 5-HT2 and human 5-HT2A/2B receptors. nih.gov However, this correlation did not extend to predicting the functional outcome (agonist vs. antagonist action) at the 5-HT2B receptor, indicating that while lipophilicity influences binding, other electronic or steric factors determine the subsequent cellular response. nih.gov

Similarly, SAR studies of chalcones have shown that the type and position of substituents on the aromatic rings are critical. nih.gov The synthesis of three different series of chalcones with varying substitution patterns revealed a wide range of inhibitory activities against the NF-kappaB pathway, with some compounds showing potency in the low micromolar range. nih.gov This demonstrates that even simple, structurally non-complex chalcones can be potent inhibitors, and their activity can be finely tuned by substituent modifications. nih.gov

Investigation of Molecular Targets and Underlying Mechanisms in Non-Human Biological Systems

Identifying the specific molecular targets and pathways through which 3-(3,5-dimethoxyphenyl)propanal and its analogues exert their effects is key to understanding their biological activity.

Direct interaction with proteins is a primary mechanism of action for many bioactive compounds. Studies on analogues of 3-(3,5-dimethoxyphenyl)propanal have identified several protein targets in non-human systems.

Molecular docking studies, a computational method to predict the binding of a small molecule to a protein, have been employed to identify potential targets. A study on 3-(3-methoxyphenyl) propanal, a close analogue, predicted interactions with two bacterial proteins essential for cell wall synthesis: UDP-N-acetylmuramate dehydrogenase (MurB) and a penicillin-binding protein (PBP). researchgate.net This suggests a potential mechanism for antibacterial activity.

In the context of anticancer effects, docking studies of a potent diarylpentanoid analogue (compound 16) with a 3,4,5-trimethoxyphenyl group showed that it could bind to a hydrophobic pocket on the MDM2 protein. mdpi.com The MDM2 protein is a key negative regulator of the p53 tumor suppressor protein, and inhibiting this interaction is a strategy for cancer therapy.

Experimental binding assays have provided quantitative data on protein interactions. For a series of 2,5-dimethoxyphenyl-isopropylamine analogues, radioligand binding assays were used to determine their affinity for serotonin receptors. nih.gov The binding affinities (expressed as pKi values) at rat brain 5-HT2 receptors were shown to be significantly correlated with their affinities at human 5-HT2A and 5-HT2B receptors. nih.gov

The table below presents binding affinity data for selected analogues at rat 5-HT2 receptors.

| 4-Position Substituent | Compound | Rat 5-HT₂ Receptor Binding Affinity (pKi) |

| H | 2,5-DMA | 6.54 |

| F | 2,5-DMA-4-F | 6.80 |

| Br | DOB | 7.91 |

| I | DOI | 8.19 |

| NO₂ | DON | 7.37 |

| n-C₃H₇ | 2,5-DMA-4-n-propyl | 7.96 |

| Data sourced from Seggel et al., 1990, as cited in nih.gov |

The metabolism of foreign compounds (xenobiotics) like 3-(3,5-dimethoxyphenyl)propanal is a crucial process that determines their duration of action and potential effects. While direct metabolic studies on this specific compound are not widely available, the metabolic fate of structurally related aromatic compounds in non-human organisms provides a strong predictive framework.

Studies on heterocyclic aromatic amines (HAAs) in animal models such as rodents and non-human primates show that these compounds are rapidly absorbed and undergo extensive metabolic transformation. nih.gov The primary metabolic routes involve Phase I and Phase II reactions.

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis reactions to introduce or expose functional groups. For aromatic compounds, cytochrome P450-mediated ring oxidation is a common pathway. nih.gov For 3-(3,5-dimethoxyphenyl)propanal, it is plausible that oxidation could occur on the aromatic ring or the propanal side chain.

Phase II Metabolism: The functional groups introduced in Phase I are then often conjugated with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include the addition of sulfate (B86663) or glucuronic acid. nih.gov The formation of N-glucuronide and N-sulfamate conjugates has also been observed for other aromatic amines. nih.gov

These metabolic transformations, which occur in the liver and other tissues of non-human primates and rodents, result in a variety of detoxification products that are excreted in urine and feces. nih.gov Understanding these pathways is essential for interpreting the results of pharmacodynamic and toxicological studies in animal models. The evolution of these metabolic pathways, such as the Wood-Ljungdahl pathway for carbon fixation in ancient microbes, highlights the fundamental nature of biochemical transformations in biological systems. mdpi.com

Assessment of Potential Synergistic Effects with Other Compounds (Non-Human)

Research into the synergistic potential of 3-(3,5-Dimethoxyphenyl)propanal and its structural analogues has revealed promising interactions with other compounds, particularly in the context of anticancer activity in non-human, in vitro systems. These studies highlight the ability of these compounds to enhance the efficacy of targeted therapeutic agents.

A notable example involves the structural analogue of 3-(3,5-Dimethoxyphenyl)propanal, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol. This compound has been shown to work in concert with specific inhibitors to augment apoptotic effects in human colon cancer cell lines. Specifically, combination treatment with inhibitors of nuclear factor κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) leads to a more significant induction of apoptotic pathways than when any of the agents are used alone.

Detailed findings from a study on HCT116 and SW480 colon cancer cell lines demonstrated that when (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol was combined with either the NF-κB inhibitor phenylarsine (B13959437) oxide or the STAT3 inhibitor Stattic, there was a marked increase in the expression of the death receptors Fas and DR3. acs.org This upregulation of death receptors is a key mechanism for inducing programmed cell death in cancer cells. The study indicated that this analogue could directly bind to the STAT3 and NF-κB p50 subunit, suggesting a multi-targeted approach to enhancing cancer cell apoptosis. acs.org

The synergistic effect is quantified by the enhanced expression of these death receptors, which translates to increased apoptotic cell death. While the primary research focused on the qualitative enhancement of these markers, the data underscores the potential for developing combination therapies.

Table 1: Synergistic Effects of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol with Inhibitors in Colon Cancer Cell Lines

| Compound/Analogue | Combination Agent | Biological System (Cell Line) | Observed Synergistic Effect | Mechanism of Synergy |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Phenylarsine oxide (NF-κB inhibitor) | HCT116 and SW480 (Human Colon Cancer) | Increased apoptotic cell death | Significant upregulation of Fas and DR3 expression |

| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Stattic (STAT3 inhibitor) | HCT116 and SW480 (Human Colon Cancer) | Increased apoptotic cell death | Significant upregulation of Fas and DR3 expression |

Applications and Future Directions for 3 3,5 Dimethoxyphenyl Propanal in Chemical Research and Development

A Versatile Synthetic Intermediate for Advanced Organic Molecules

The molecular architecture of 3-(3,5-dimethoxyphenyl)propanal makes it a highly useful intermediate in the field of organic synthesis. tandfonline.com Chemists utilize such "building blocks" to construct more intricate molecular frameworks, which can have applications in medicine, materials science, and more. illinois.edusciencedaily.com The strategic placement of its functional groups allows for controlled, stepwise modifications, enabling the creation of specific, targeted molecules.

Natural products often possess complex, three-dimensional structures that are challenging to replicate in a laboratory setting. illinois.edusciencedaily.com The synthesis of such molecules is a critical area of research, as it can provide access to rare or difficult-to-isolate compounds with potent biological activities. 3-(3,5-Dimethoxyphenyl)propanal has emerged as a key intermediate in the synthesis of various natural products and their analogues. tandfonline.com For instance, it is an important precursor in the creation of certain cannabinoids and related compounds. tandfonline.com The synthesis of these molecules often involves multiple steps, and the use of well-defined building blocks like 3-(3,5-dimethoxyphenyl)propanal can significantly streamline the process. tandfonline.com

The table below showcases other related diarylpropanes that have been synthesized to confirm the structures of natural products. scielo.brscielo.br

| Compound | Isolated From | Reference |

| 1-(4'-hydroxy-2'-methoxyphenyl)-3-(4"-hydroxyphenyl)propane (Broussonin B) | Broussonetia papyrifera | scielo.br |

| 1-(2'-hydroxy-4'-methoxyphenyl)-3-(4"-hydroxyphenyl)propane (Broussonin A) | Broussonetia papyrifera | scielo.br |

| 1-(4'-Hydroxy-5'-methyl-2'-methoxyphenyl)-3-(2"-hydroxy-4",5"-methylenedioxyphenyl) propane | Iryanthera laevis | scielo.br |

The development of new materials with tailored properties is a cornerstone of modern technology. The unique chemical structure of 3-(3,5-dimethoxyphenyl)propanal makes it a promising candidate as a precursor for the synthesis of advanced materials and polymers. The aromatic ring can be functionalized to introduce specific properties, while the aldehyde group can participate in polymerization reactions. This allows for the creation of polymers with defined architectures and functionalities. The use of molecular building blocks is a key strategy in designing complex porous networks and other advanced materials. nih.gov

Contributions to Agrochemical Research and Development

The agricultural industry continually seeks new and effective solutions to protect crops from pests and diseases. googleapis.com Chemical research plays a vital role in the development of novel agrochemicals that are both potent and environmentally conscious.

Research has shown that compounds structurally related to 3-(3,5-dimethoxyphenyl)propanal have potential applications in the agrochemical sector. For instance, certain 1,3-diarylpropanes, which can be synthesized from precursors like 3-(3,5-dimethoxyphenyl)propanal, have demonstrated antifungal activities. scielo.br The development of new herbicides, fungicides, and insecticides is an ongoing effort to ensure food security. googleapis.commdpi.com The exploration of novel chemical scaffolds, such as that provided by 3-(3,5-dimethoxyphenyl)propanal, is crucial in the discovery of next-generation crop protection agents.

The following table provides examples of compounds with similar structural motifs that have been investigated for their agrochemical potential.

| Compound Class | Potential Application | Reference |

| 1,2,4-Triazole derivatives | Herbicide, fungicide, bactericide | mdpi.com |

| Propanil | Herbicide | nih.gov |

Advanced Chemical Research Applications and Methodologies

Beyond its direct applications, 3-(3,5-dimethoxyphenyl)propanal and its derivatives are also valuable tools in fundamental chemical research. They can be used to explore new reaction mechanisms and develop innovative catalytic systems.

The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur, which is essential for developing more efficient and selective synthetic methods. mdpi.com Compounds like 3-(3,5-dimethoxyphenyl)propanal can serve as model substrates in these studies. For example, understanding the oxidation of related compounds can provide insights into the catalytic role of enzymes like lignin (B12514952) peroxidase. mdpi.com Furthermore, the development of new catalytic protocols, such as those using ionic liquids, can be applied to the synthesis of derivatives of 3-(3,5-dimethoxyphenyl)propanal, leading to more sustainable and environmentally friendly chemical processes. mdpi.com

Development of Chemical Probes for Fundamental Biological Processes (Non-Human Systems)

The structural attributes of 3-(3,5-dimethoxyphenyl)propanal make it a promising scaffold for the development of chemical probes to investigate fundamental biological processes in non-human systems. The aldehyde functionality and the dimethoxyphenyl ring offer avenues for modification to incorporate reporter tags or reactive groups, enabling the study of cellular and molecular interactions.

Chemical probes derived from natural products or inspired by their structures are invaluable tools for exploring biological systems. nih.gov These probes can be designed to be highly selective for specific protein targets, aiding in the elucidation of their roles in cellular processes or disease states. nih.gov For instance, the aldehyde group in 3-(3,5-dimethoxyphenyl)propanal can be exploited to form covalent bonds with nucleophilic residues in proteins, potentially allowing for activity-based protein profiling. Furthermore, the dimethoxybenzene moiety can be chemically altered to fine-tune binding affinity and specificity to target proteins.

The development of such probes often involves functionalization with bioorthogonal handles, such as alkynes or azides. These handles allow for the subsequent attachment of reporter molecules like fluorophores (e.g., rhodamine) or affinity tags (e.g., biotin) through click chemistry. nih.gov This strategy enables the visualization and identification of protein targets within complex biological mixtures, such as cell lysates or even in living organisms (in vivo). nih.gov

An example of a research workflow for developing and utilizing a 3-(3,5-dimethoxyphenyl)propanal-based chemical probe in a non-human model system, such as the bacterium Pseudomonas putida, is outlined below.

Table 1: Workflow for Developing a 3-(3,5-Dimethoxyphenyl)propanal-Based Chemical Probe

| Step | Description | Rationale |

| 1. Probe Synthesis | Synthesize an analog of 3-(3,5-dimethoxyphenyl)propanal incorporating a terminal alkyne group. | The alkyne serves as a bioorthogonal handle for click chemistry. nih.gov |

| 2. Proteome Labeling | Incubate the alkyne-functionalized probe with a lysate of P. putida. | The probe will covalently bind to its protein targets within the bacterial proteome. |

| 3. Reporter Tag Conjugation | Add a fluorescent tag (e.g., rhodamine-azide) and catalyze the click reaction. | The fluorescent tag will be attached to the probe-protein conjugate, allowing for visualization. nih.gov |

| 4. Target Identification | Separate the labeled proteins by gel electrophoresis and identify them using mass spectrometry. | This step reveals the identity of the proteins that interact with the chemical probe. |

This approach can lead to the discovery of novel protein targets and provide insights into their functions in non-human biological systems.

Future Research Directions for Dimethoxyphenylpropanal Derivatives

The versatility of the 3-(3,5-dimethoxyphenyl)propanal scaffold presents numerous opportunities for future research and development, particularly in the exploration of its derivatives for various applications in non-human systems.

Expansion of Chemical Space through Rational Design and High-Throughput Synthesis

The exploration of the chemical space around 3-(3,5-dimethoxyphenyl)propanal is a key future direction. Rational design, guided by computational modeling and structural biology, can be employed to create new derivatives with enhanced or novel biological activities. nih.govnih.gov This involves systematically modifying the core structure to probe structure-activity relationships (SAR).

Key areas for modification include:

The Aldehyde Group: Conversion to other functional groups such as alcohols, carboxylic acids, or imines can explore different types of interactions with biological targets.

The Phenyl Ring: Altering the substitution pattern of the methoxy (B1213986) groups or introducing other substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. nih.govresearchgate.net

The Propyl Linker: Varying the length and rigidity of the linker can optimize the positioning of the pharmacophoric groups for interaction with a target binding site.

High-throughput synthesis techniques, such as diversity-oriented synthesis, can be utilized to rapidly generate large libraries of these rationally designed derivatives. rsc.org This approach allows for a broad and efficient exploration of the chemical space, increasing the probability of discovering compounds with desired biological profiles.

Table 2: Proposed Modifications for Expanding the Chemical Space of 3-(3,5-Dimethoxyphenyl)propanal Derivatives

| Modification Site | Proposed Functional Groups | Rationale for Modification |

| Aldehyde | Oxime, Hydrazone, Amine | To explore different covalent and non-covalent interactions with target proteins. |

| Phenyl Ring | Hydroxyl, Halogen, Trifluoromethyl | To modulate lipophilicity, hydrogen bonding capacity, and electronic properties. nih.gov |

| Propyl Linker | Introduction of double or triple bonds | To introduce conformational rigidity and explore different spatial arrangements. |

Advanced Methodologies for Rapid Lead Identification and Optimization in Non-Human Models

The screening of newly synthesized libraries of dimethoxyphenylpropanal derivatives for biological activity in non-human models can be significantly accelerated by employing advanced methodologies. High-throughput screening (HTS) is a cornerstone of modern drug discovery and can be adapted for various biological assays. nih.gov

Virtual screening and computational approaches can be used to prioritize compounds for synthesis and biological testing, thereby reducing the time and cost associated with large-scale screening campaigns. nih.gov These in silico methods can predict the binding affinity of derivatives to specific protein targets, helping to focus experimental efforts on the most promising candidates. nih.gov

Furthermore, the development of novel screening platforms, such as cell-based assays using reporter gene systems or high-content imaging, can provide rich datasets on the effects of compounds on cellular processes in non-human organisms. mdpi.com Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are powerful tools for the rapid analysis and identification of bioactive compounds from complex mixtures, which is particularly useful in natural product-inspired discovery. unige.ch

Table 3: Advanced Screening Methodologies for Dimethoxyphenylpropanal Derivatives

| Methodology | Application in Non-Human Models | Potential Outcome |

| High-Throughput Screening (HTS) | Screening against microbial or fungal pathogens to identify antimicrobial activity. nih.gov | Identification of lead compounds with potent antimicrobial effects. |

| Virtual Screening | Docking studies against enzymes from parasites (e.g., protozoa) to predict inhibitory activity. nih.gov | Prioritization of derivatives for synthesis with a higher likelihood of being active. |

| Cell-Based Affinity Assays | Identifying compounds that bind to cellular components in non-human cell lines. mdpi.com | Discovery of compounds with specific cellular targets. |

Interdisciplinary Research Integrating Synthesis, Computation, and Non-Human Biology

The future of research on 3-(3,5-dimethoxyphenyl)propanal and its derivatives lies in a highly interdisciplinary approach. nih.govplos.org The complexity of modern scientific challenges necessitates collaboration between experts from different fields. nih.gov

Synthetic Chemistry: Chemists will be responsible for the rational design and synthesis of novel derivatives and chemical probes. twas.orgmdpi.com

Computational Biology and Chemistry: Computational scientists will develop and apply models to predict the properties and activities of new compounds, guide experimental design, and analyze large datasets generated from screening assays. twas.orguchicago.edu

Non-Human Biology: Biologists specializing in microbiology, parasitology, or other areas will design and execute the biological assays to test the effects of the synthesized compounds in relevant non-human systems. youtube.com

This synergistic approach, where computational predictions inform synthetic efforts and biological testing provides feedback for further design iterations, will create a powerful cycle of discovery and optimization. youtube.com Such collaborations are essential to unlock the full potential of the 3-(3,5-dimethoxyphenyl)propanal scaffold and its derivatives for applications in chemical biology and beyond.

Q & A

Q. What are the key structural and spectroscopic characterization methods for verifying the purity of 3-(3,5-Dimethoxyphenyl)propanal?

To confirm purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the aldehyde proton (δ ~9.5–10.0 ppm) and methoxy groups (δ ~3.7–3.9 ppm). The aromatic protons (δ ~6.5–7.0 ppm) and propyl chain protons (δ ~2.5–3.0 ppm) should match theoretical splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 210.2265 (CHO) .

- Infrared Spectroscopy (IR) : Detect aldehyde C=O stretching (~1720 cm) and methoxy C-O stretching (~1250 cm) .

Q. What synthetic routes are commonly used to prepare 3-(3,5-Dimethoxyphenyl)propanal?

A typical synthesis involves:

Aldol Condensation : Reacting 3,5-dimethoxybenzaldehyde with propanal under basic conditions (e.g., NaOH) to form the α,β-unsaturated aldehyde intermediate.

Selective Reduction : Hydrogenation using Pd/C or NaBH to reduce the double bond while retaining the aldehyde group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires controlled reaction temperatures (0–5°C during condensation) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of 3-(3,5-Dimethoxyphenyl)propanal derivatives?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For example:

- In the hydrazide derivative (CHNO), SCXRD confirmed a monoclinic crystal system (space group P2/c) with unit cell parameters a = 4.891 Å, b = 30.358 Å, c = 8.344 Å, and β = 113.02°. The dihedral angle between the benzene ring and hydrazide group (48.00°) clarified steric interactions .

- Discrepancies in NMR assignments (e.g., overlapping signals) can be resolved by comparing experimental data to SCXRD-derived torsion angles .

Q. What methodological approaches address inconsistencies in biological activity studies of 3-(3,5-Dimethoxyphenyl)propanal analogs?

- Comparative SAR Studies : Evaluate analogs like 3-(3,5-Dimethoxyphenyl)propionic acid (CAS 717-94-2) and 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal (CAS 20767-04-8) to identify critical functional groups. For instance, replacing the aldehyde with a carboxylic acid reduces antimicrobial activity due to loss of electrophilicity .

- Dose-Response Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to minimize variability. Contradictory results often arise from differences in solvent (DMSO vs. ethanol) or bacterial strains .

Q. How do reaction conditions influence the stereochemical outcomes of 3-(3,5-Dimethoxyphenyl)propanal in catalytic transformations?

- Asymmetric Catalysis : Chiral catalysts (e.g., Jacobsen’s Mn-salen) induce enantioselectivity in epoxidation or cyclopropanation reactions. For example, using (R,R)-salen ligands yields >90% ee for epoxide derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic additions to the aldehyde, while non-polar solvents stabilize intermediates in Diels-Alder reactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.